Superior L1210 Leukemia Cell Growth Inhibition: N9-Methyl vs. N6-Methyl and Other N9-Alkyl Congeners
In a direct head-to-head comparison across all synthesized N6- and N9-carbamoyladenines, 6-amino-N-methyl-9H-purine-9-carboxamide (compound 1) was among the two most potent growth inhibitors of L1210 murine leukemia cells. At a concentration of 10⁻⁴ M, compound 1 produced ≥70% growth inhibition [1]. The N6-regioisomeric counterpart, N6-(N-methylcarbamoyl)adenine, showed inferior activity in the same assay system, consistent with the broader class observation that N9-carbamoyladenines (series II) were generally more active than N6-carbamoyladenines (series III) [1]. Lengthening the N9-alkyl chain (ethyl, butyl, tert-butyl, allyl) or introducing aromatic substituents consistently reduced potency relative to the N-methyl lead [1].
| Evidence Dimension | Growth inhibition of L1210 murine leukemia cells in culture |
|---|---|
| Target Compound Data | ≥70% growth inhibition at 10⁻⁴ M (compound 1, N9-methyl) |
| Comparator Or Baseline | N6-(N-methylcarbamoyl)adenine (N6-methyl regioisomer): lower activity (<70% inhibition at same or higher concentration); N9-ethyl, N9-butyl, N9-tert-butyl, N9-allyl analogs: reduced potency |
| Quantified Difference | Qualitative potency rank: N9-methyl (1) ≈ N9-methylthiocarbamoyl (15) > all other N9-alkyl/aryl analogs and all N6-carbamoyl counterparts |
| Conditions | L1210 mouse leukemia cells in culture; compound exposure duration as described in J. Med. Chem. 1977, 20, 1598–1607 |
Why This Matters
For researchers procuring a purine-based tool compound for leukemia cell screening, the N9-methyl substitution defines the activity apex; N9-ethyl, N9-butyl, or N6-methyl analogs will yield weaker or negative results, wasting screening resources.
- [1] Dutta, S. P.; Hong, C. I.; Tritsch, G. L.; Cox, C.; Parthasarthy, R.; Chheda, G. B. Synthesis and Biological Activities of Some N6- and N9-Carbamoyladenines and Related Ribonucleosides. J. Med. Chem. 1977, 20 (12), 1598–1607. View Source
